molecular formula C13H20N2O8 B12846272 (2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid CAS No. 73112-73-9

(2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid

Cat. No.: B12846272
CAS No.: 73112-73-9
M. Wt: 332.31 g/mol
InChI Key: HXQQNYSFSLBXQJ-LLTODGECSA-N
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Description

(2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, carboxyl, and methoxy groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a cyclohexene derivative, which undergoes a series of functional group transformations. These transformations include hydroxylation, methoxylation, and carboxylation, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve high yields and purity. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group is replaced by another, which can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules, such as proteins and nucleic acids, makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to modulate biological targets, offering possibilities for drug development.

Industry

In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-((3-((Carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxypropanoic acid apart from similar compounds is its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a more versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

73112-73-9

Molecular Formula

C13H20N2O8

Molecular Weight

332.31 g/mol

IUPAC Name

(2S)-2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H20N2O8/c1-23-11-7(14-4-10(18)19)2-13(22,6-17)3-8(11)15-9(5-16)12(20)21/h9,15-17,22H,2-6H2,1H3,(H,18,19)(H,20,21)/t9-,13?/m0/s1

InChI Key

HXQQNYSFSLBXQJ-LLTODGECSA-N

Isomeric SMILES

COC1=C(CC(CC1=NCC(=O)O)(CO)O)N[C@@H](CO)C(=O)O

Canonical SMILES

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NC(CO)C(=O)O

Origin of Product

United States

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